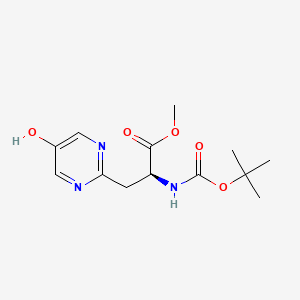

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate

Description

Methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group in the (2S)-configuration and a 5-hydroxypyrimidin-2-yl substituent. This compound is structurally significant in medicinal chemistry, particularly as an intermediate in peptide synthesis or as a precursor for bioactive molecules targeting enzymes or receptors. The Boc group enhances stability during synthetic processes, while the hydroxypyrimidine moiety may contribute to hydrogen bonding interactions, influencing solubility and biological activity.

Properties

Molecular Formula |

C13H19N3O5 |

|---|---|

Molecular Weight |

297.31 g/mol |

IUPAC Name |

methyl (2S)-3-(5-hydroxypyrimidin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C13H19N3O5/c1-13(2,3)21-12(19)16-9(11(18)20-4)5-10-14-6-8(17)7-15-10/h6-7,9,17H,5H2,1-4H3,(H,16,19)/t9-/m0/s1 |

InChI Key |

VIASGIOMWUPWNW-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=NC=C(C=N1)O)C(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=NC=C(C=N1)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Ester: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.

Coupling with Pyrimidine Derivative: The protected amino acid ester is then coupled with a pyrimidine derivative under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of free amines.

Scientific Research Applications

Methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate involves its interaction with specific molecular targets. The Boc protecting group can be removed to reveal the active amine, which can then participate in various biochemical reactions. The pyrimidine ring may interact with nucleic acids or enzymes, influencing biological processes.

Comparison with Similar Compounds

Key Observations :

- Polarity : The target compound’s hydroxypyrimidine group increases polarity compared to the lipophilic 3,5-difluorophenyl substituent in ’s compound. This may improve aqueous solubility but reduce membrane permeability.

- Acidity : The hydroxyl group on the pyrimidine ring (target) introduces an acidic proton (predicted pKa ~8–10), absent in fluorine-substituted analogs. This property could influence binding to targets like kinases or proteases.

- Stability: The Boc group in both the target and ’s compound ensures amine protection during synthesis, whereas ’s benzylamino group requires acidic conditions for deprotection.

Research Findings and Implications

- Metabolic Stability : Fluorinated analogs (e.g., ) exhibit longer half-lives in vivo due to resistance to oxidative metabolism, whereas the hydroxyl group in the target may increase susceptibility to glucuronidation.

- Thermal Stability : ’s higher predicted boiling point (398.5°C) suggests greater thermal stability compared to the target compound, likely due to fluorine’s electron-withdrawing effects .

Biological Activity

Methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate, commonly referred to as a pyrimidine derivative, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and the underlying mechanisms that contribute to its pharmacological properties.

- Molecular Formula : C12H23N2O5

- Molecular Weight : 261.32 g/mol

- CAS Number : 1204139-63-8

The compound features a pyrimidine ring that is known for its role in various biological processes, including nucleotide synthesis and enzyme regulation.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against enzymes such as acetylcholinesterase (AChE). A study demonstrated that derivatives of pyrimidine could effectively inhibit AChE, which is crucial for treating neurodegenerative diseases like Alzheimer’s disease .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 3i | 2.7 | AChE Inhibition |

| Methyl derivative | TBD | TBD |

2. Antimicrobial Activity

The biological activity of related compounds has been explored in the context of antimicrobial properties. Certain derivatives have shown promising results against various bacterial strains, suggesting that this compound may possess similar effects .

3. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in specific cancer cells, although further research is required to fully elucidate these mechanisms.

Case Study: Acetylcholinesterase Inhibition

A notable study published in the Journal of Medicinal Chemistry focused on the synthesis and evaluation of pyrimidine derivatives for their AChE inhibitory activity. The study highlighted the structure-activity relationship (SAR) that influences the potency of these compounds against AChE. The findings indicated that modifications to the pyrimidine ring significantly impacted inhibitory efficacy .

Molecular Docking Studies

In silico docking studies have been employed to predict the binding affinity of this compound with target enzymes. These studies provide insights into how structural modifications can enhance or diminish biological activity, guiding future synthetic efforts .

Q & A

Q. How can the hydroxypyrimidinyl group be leveraged in structure-activity relationship (SAR) studies for drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.